molecular formula C31H32N4 B12201951 6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12201951
M. Wt: 460.6 g/mol
InChI Key: JYAWTWKPNKQODA-UHFFFAOYSA-N
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Description

6-Benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by a benzyl group at position 6, a 4-butylphenyl substituent on the amine group, and methyl groups at positions 2 and 5 (Fig. 1). Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds known for their versatility in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators . The 4-butylphenyl moiety on the amine may enhance metabolic stability compared to smaller alkyl or aryl substituents .

Properties

Molecular Formula

C31H32N4

Molecular Weight

460.6 g/mol

IUPAC Name

6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C31H32N4/c1-4-5-12-24-17-19-27(20-18-24)33-30-28(21-25-13-8-6-9-14-25)22(2)32-31-29(23(3)34-35(30)31)26-15-10-7-11-16-26/h6-11,13-20,33H,4-5,12,21H2,1-3H3

InChI Key

JYAWTWKPNKQODA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles and 1,3-Diketones

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via acid-catalyzed cyclocondensation. For example:

  • Reactants : 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile (1a ) and 1,3-diphenylpropane-1,3-dione (2a )

  • Conditions : H₂SO₄ (10 mol%) in acetic acid at 80°C for 6–8 hours.

  • Mechanism : The reaction proceeds through enamine intermediate formation, followed by cyclization and dehydration (Figure 1).

  • Yield : 87–92% for analogous 6-benzyl-2,5-dimethyl derivatives.

Table 1 : Optimization of Cyclocondensation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
H₂SO₄AcOH80692
PTSAEtOH70885
No catalystToluene1101242

Functionalization at Position 7

Chlorination of Pyrimidin-7-One Intermediate

The 7-amino group is introduced via nucleophilic substitution of a 7-chloro intermediate:

  • Step 1 : Conversion of pyrimidin-7-one (3a ) to 7-chloride (4a ) using POCl₃ and tetramethylammonium chloride (TMAC) in refluxing acetonitrile (4 hours, 85% yield).

  • Step 2 : Reaction of 4a with 4-butylphenylamine in DMF at 120°C for 12 hours (78% yield).

Equation 1 :

3aPOCl3,TMAC4a4-ButylphenylamineTarget Compound\text{3a} \xrightarrow{\text{POCl}_3, \text{TMAC}} \text{4a} \xrightarrow{\text{4-Butylphenylamine}} \text{Target Compound}

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Cyclocondensation : 15 minutes vs. 6 hours (conventional).

  • Amine substitution : 30 minutes vs. 12 hours.

Solvent and Catalyst Screening

  • Preferred solvent : Acetic acid (higher polarity improves cyclization).

  • Catalyst : H₂SO₄ outperforms p-TSA in regioselectivity (98:2 for C-6 benzylation).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 2.35 (C-2/C-5 methyl), δ 4.12 (benzyl CH₂), and δ 7.2–7.8 (aryl protons).

  • HRMS : [M+H]⁺ calculated for C₃₄H₃₆N₄: 517.2964; observed: 517.2966.

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (hexane/EtOAc 7:3).

Challenges and Solutions

Regioselectivity in Cyclocondensation

  • Issue : Competing formation of pyrazolo[3,4-b]pyridine isomers.

  • Solution : Use of bulky substituents (e.g., benzyl) at C-6 directs regioselectivity.

Low Amination Yields

  • Issue : Steric hindrance from 4-butylphenyl group reduces nucleophilic substitution efficiency.

  • Solution : Elevated temperatures (120°C) and excess amine (2.5 equiv).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Reported Methods

MethodTotal Yield (%)Time (h)Purity (%)
Conventional722495
Microwave-assisted85398
One-pot sequential681893

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, typically mediated by strong oxidizing agents:

  • Reagent : Potassium permanganate (KMnO₄) in acidic conditions.

  • Conditions : Heated aqueous or organic solvent systems.

  • Outcome : Oxidation of susceptible functional groups, though specific targets (e.g., benzylic positions or aromatic rings) depend on substituent electronic effects.

Reduction Reactions

Reduction pathways are evident in related pyrazolo[1,5-a]pyrimidine derivatives:

  • Reagent : Lithium aluminum hydride (LiAlH₄).

  • Conditions : Anhydrous ether or tetrahydrofuran (THF) under reflux.

  • Outcome : Reduction of carbonyl groups (if present) or labile bonds, though the absence of carbonyls in this compound limits direct applicability.

Electrophilic Aromatic Substitution

The compound’s aromatic rings (benzyl, phenyl) are prone to electrophilic substitution due to electron-donating substituents:

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄), or iodine (I₂) with Lewis acids.

  • Conditions : Varying temperatures (e.g., nitration at 0–5°C).

  • Outcome : Substitution at para positions relative to directing groups (e.g., phenyl rings).

Functional Group Interactions

The primary amine group in the compound’s structure enables nucleophilic reactivity:

  • Reactions : Alkylation, acylation, or condensation with carbonyl compounds.

  • Conditions : Alkaline conditions or acid catalysis, depending on the electrophile.

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Citations
OxidationKMnO₄, H⁺Heated aqueous/organic solvents
ReductionLiAlH₄Anhydrous ether/THF, reflux
Electrophilic SubstitutionHNO₃, H₂SO₄, I₂/Lewis acidsVariable temperatures (e.g., 0–5°C)
Coupling ReactionsPOCl₃, amine precursorsElevated temperatures, dehydrating agents

Key Considerations

  • Substituent Effects : The 4-butylphenyl and benzyl groups influence regioselectivity in substitution reactions.

  • Kinase Inhibition Potential : Structural similarity to kinase inhibitors suggests possible covalent or non-covalent binding interactions .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazolo[1,5-a]pyrimidine derivatives are known for their antitumor , anti-inflammatory , and antiviral properties. The specific compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant antiproliferative effects .
  • Antiviral Properties : Research has suggested that these compounds may inhibit viral replication mechanisms. The structural characteristics of pyrazolo[1,5-a]pyrimidines allow them to interact with viral enzymes effectively .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented. Pyrazole derivatives have been shown to reduce inflammatory markers in preclinical studies .

The biological activities of 6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Receptor Modulation : These compounds may also bind to estrogen receptors and other nuclear receptors, influencing gene expression related to growth and inflammation .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer activity against human breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity significantly .
  • Case Study 2 : Another investigation focused on the anti-inflammatory potential of these compounds in a murine model of arthritis. The findings demonstrated a marked reduction in joint swelling and inflammatory cytokines following treatment with pyrazolo[1,5-a]pyrimidine derivatives .

Summary Table of Biological Activities

Activity TypeRelated Studies / Findings
AnticancerSignificant inhibition of cancer cell proliferation
AntiviralEffective against viral replication mechanisms
Anti-inflammatoryReduced inflammatory markers in preclinical models

Mechanism of Action

The mechanism of action of 6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases and enzymes involved in cell signaling pathways. The compound can inhibit the activity of these targets, leading to alterations in cellular processes such as cell cycle progression, apoptosis, and inflammation . The exact molecular pathways involved may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Key Substituents and Activities of Selected Analogues

Compound Name Substituents (Positions) Biological Activity Key Findings References
Target Compound 6-benzyl, N-(4-butylphenyl), 2,5-dimethyl Not explicitly reported (inferred) Structural uniqueness suggests potential for improved metabolic stability
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) 3-(4-Fluorophenyl), 5-aryl/alkyl Anti-M. tuberculosis (MIC: ≤0.1 µM) High potency, low hERG liability, stable in liver microsomes
MPZP 3-(4-Methoxy-2-methylphenyl), 2,5-dimethyl CRF1 receptor antagonism (IC₅₀: 6 nM) CNS penetration, anxiolytic effects in vivo
N-sec-Butyl-2,5-dimethyl-3-phenyl N-sec-butyl, 2,5-dimethyl Unknown Similar N-alkyl group but shorter chain than target compound
6-Allyl-5-methyl-3-phenyl 6-allyl, 5-methyl Anti-Wolbachia (EC₅₀: ~1 µM) Moderate activity, allyl group may reduce metabolic stability

Position 3 Substituents

  • 3-Aryl Groups: The target compound’s 3-phenyl group is common in anti-mycobacterial analogues (e.g., 3-(4-fluorophenyl) in ). Fluorination at the para-position enhances potency against M. tuberculosis (MIC: 0.03 µM vs. 0.3 µM for non-fluorinated analogues) .
  • Electron-Withdrawing Groups : 3-(4-Methoxy-2-methylphenyl) in MPZP improves CNS target engagement, whereas the target’s 3-phenyl may favor peripheral activity .

Position 6 Substituents

  • Benzyl vs.
  • Fluorophenyl at 6 : 3-(4-Fluorophenyl)-5,6-dimethyl analogues () show moderate anti-Wolbachia activity, suggesting the benzyl group in the target may redirect selectivity.

Amine Substituents

  • N-(4-Butylphenyl) : The 4-butylphenyl group in the target compound extends the alkyl chain compared to N-sec-butyl () or N-pyridin-2-ylmethyl (). Longer alkyl chains generally improve metabolic stability but may reduce solubility .
  • N-Pyridinylmethyl : Derivatives with pyridinylmethyl amines (e.g., ) exhibit strong anti-M. tuberculosis activity, but the target’s bulky 4-butylphenyl may limit kinase or ATP-binding interactions .

Biological Activity

6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits a complex structure characterized by a fused pyrazole and pyrimidine ring system, which is further substituted with various aromatic groups. The unique combination of these substituents contributes to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C31H32N4
  • Molecular Weight : 460.6 g/mol

The structural characteristics of this compound allow for diverse interactions with biological targets, making it a subject of interest in pharmacological research.

Biological Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have evaluated the effectiveness of this compound against various cancer cell lines. For instance, it was tested on KB-31 (a drug-sensitive human epidermoid cell line) and KB-8511 (a multi-drug resistant subline). The IC50 values were reported as follows:
      • KB-31 : >10.00 µM
      • KB-8511 : 7.138 µM .
  • Viral Inhibition :
    • The compound has also been noted for its potential in treating viral infections, indicating a need for further exploration into its antiviral properties .
  • Binding Affinity Studies :
    • Interaction studies reveal that 6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has significant binding affinities for various biological targets, which may contribute to its therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of similar pyrazolo[1,5-a]pyrimidine derivatives:

CompoundCell Line TestedIC50 (µM)Reference
Compound AKB-31>10.00
Compound BKB-85117.138
Compound CVarious Cancer Lines<10.00

These findings underscore the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy and warrant further investigation into their mechanisms of action.

The precise mechanisms through which 6-benzyl-N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The structural features may allow the compound to interfere with key signaling pathways implicated in tumor growth and resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under controlled conditions. For example, analogous compounds are synthesized via sequential alkylation and condensation reactions, with optimization of catalysts (e.g., Pd-based), solvents (e.g., DMF or THF), and temperatures (60–120°C) to achieve yields >70% . Purification via column chromatography or recrystallization (using hexane/ethyl acetate) is critical for isolating the target compound.

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer : A multi-technique approach is essential:

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~6.5–7.5 ppm), and amine functionalities (δ ~5.0–6.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .
  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=N/C=O bonds (~1600–1700 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or pathways relevant to pyrazolo[1,5-a]pyrimidines, such as:

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ATPase activity) at 1–100 µM concentrations .
  • Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cellular models. To address this:

  • Standardize Protocols : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Dose-Response Analysis : Perform full dose curves (0.1–100 µM) to confirm activity thresholds .
  • Meta-Analysis : Compare structural modifications (e.g., substituent effects on benzyl groups) to identify activity trends .

Q. What strategies are recommended for elucidating the mechanism of enzyme inhibition?

  • Methodological Answer : Combine experimental and computational approaches:

  • Enzyme Kinetics : Measure Km and Vmax shifts in the presence of the compound to identify competitive/non-competitive inhibition .
  • Molecular Docking : Use software like AutoDock to predict binding poses in enzyme active sites (e.g., targeting ATP-binding pockets in kinases) .
  • Site-Directed Mutagenesis : Validate predicted binding residues (e.g., mutating key lysine or aspartate residues in the target enzyme) .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) with bioactivity data .
  • Pharmacophore Mapping : Identify essential functional groups (e.g., benzyl or butylphenyl moieties) for target engagement .

Q. What approaches ensure stability assessment under physiological conditions for pharmacokinetic studies?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Plasma Stability : Assess half-life in human plasma at 37°C, using LC-MS for quantification .
  • Metabolite Identification : Perform liver microsome assays to detect phase I/II metabolites .

Comparative Analysis

Q. How does this compound compare to other pyrazolo[1,5-a]pyrimidine derivatives in physicochemical properties?

  • Methodological Answer :

  • LogP Measurement : Determine octanol/water partition coefficients to compare lipophilicity .
  • Thermal Stability : Conduct DSC/TGA to analyze melting points and decomposition profiles vs. analogs .
  • Solubility Screening : Use shake-flask method in aqueous buffers and organic solvents .

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